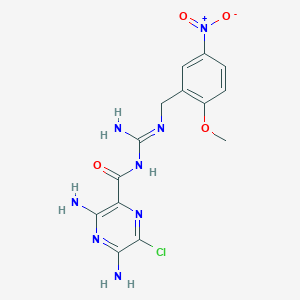

2'-Methoxy-5'-nitrobenzamil

Description

Structure

3D Structure

Properties

CAS No. |

122341-74-6 |

|---|---|

Molecular Formula |

C14H15ClN8O4 |

Molecular Weight |

394.77 g/mol |

IUPAC Name |

3,5-diamino-6-chloro-N-[N'-[(2-methoxy-5-nitrophenyl)methyl]carbamimidoyl]pyrazine-2-carboxamide |

InChI |

InChI=1S/C14H15ClN8O4/c1-27-8-3-2-7(23(25)26)4-6(8)5-19-14(18)22-13(24)9-11(16)21-12(17)10(15)20-9/h2-4H,5H2,1H3,(H4,16,17,21)(H3,18,19,22,24) |

InChI Key |

FUWFKBHKVULDCP-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])CN=C(N)NC(=O)C2=C(N=C(C(=N2)Cl)N)N |

Other CAS No. |

122341-74-6 |

Synonyms |

2'-methoxy-5'-nitrobenzamil MN-benzamil |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Benzamil Analogues

Audience: Researchers, scientists, and drug development professionals. Topic: 2'-Methoxy-5'-nitrobenzamil Mechanism of Action

Disclaimer: The compound "this compound" is not extensively characterized in publicly available scientific literature. This guide focuses on the well-documented mechanism of action of its parent compound, Benzamil , a potent analogue of amiloride. The inhibitory actions described herein are characteristic of the benzamil class of molecules and provide a foundational understanding of how derivatives like this compound are expected to function.

Executive Summary

Benzamil is a dual-action inhibitor, primarily targeting two distinct classes of ion transport proteins: the Epithelial Sodium Channel (ENaC) and the Sodium-Calcium Exchanger (NCX). Its high affinity for ENaC makes it a powerful diuretic and a tool for studying sodium transport in epithelial tissues. Concurrently, its inhibition of NCX provides a mechanism to modulate intracellular calcium levels, an area of significant interest in cardiovascular and neurological research. This document provides an in-depth overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanisms of Action

Inhibition of the Epithelial Sodium Channel (ENaC)

The primary and most potent action of benzamil is the blockade of the Epithelial Sodium Channel (ENaC).[1][2][3] ENaC is a crucial channel for sodium reabsorption in the apical membranes of epithelial cells, particularly in the kidneys, lungs, and colon.[1]

Mechanism: Benzamil acts as a direct, high-affinity pore blocker of ENaC. It is thought to bind within the external vestibule of the channel pore, physically occluding the passage of sodium ions. This binding is reversible and concentration-dependent. The inhibition of ENaC leads to a significant reduction in sodium influx into the cell, which in turn reduces water reabsorption, underlying its diuretic effect.

Caption: Mechanism of ENaC inhibition by a Benzamil analogue.

Inhibition of the Na+/Ca2+ Exchanger (NCX)

Benzamil and its analogues also inhibit the Sodium-Calcium Exchanger (NCX), a bidirectional transporter critical for maintaining calcium homeostasis in many cell types, including cardiomyocytes and neurons.[4][5][6]

Mechanism: NCX can operate in two modes:

-

Forward Mode (Ca2+ Extrusion): Three Na+ ions enter the cell down their electrochemical gradient in exchange for the extrusion of one Ca2+ ion. This is the primary mode for removing calcium from the cytosol.

-

Reverse Mode (Ca2+ Entry): Under conditions of high intracellular sodium or significant membrane depolarization, the exchanger can reverse, bringing Ca2+ into the cell.

Benzamil inhibits both modes of the exchanger.[7] By blocking the forward mode, it prevents calcium extrusion, leading to an elevation of intracellular calcium levels.[7] This action is particularly relevant in studies of cellular signaling and contractility.

Caption: Dual-mode inhibition of the Na+/Ca2+ Exchanger (NCX).

Quantitative Data: Inhibitory Potency

The inhibitory activity of benzamil has been quantified against its primary targets. The data below is compiled from various studies and provides a basis for comparing its potency.

| Target | Parameter | Value | Species/Tissue | Reference |

| Epithelial Sodium Channel (ENaC) | IC₅₀ | 4 nM | Bovine Kidney Cortex | [2] |

| K_d | 5 nM | Bovine Kidney Cortex | [2] | |

| Na+/Ca2+ Exchanger (NCX) | IC₅₀ | ~100 nM | Not Specified | [5][6][8] |

| TRPP3 Channel | IC₅₀ | 1.1 µM | Not Specified | [5][6][8] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. K_d (Dissociation constant) is a measure of the binding affinity between a ligand (the drug) and a protein.

Experimental Protocols

The characterization of benzamil's mechanism of action relies on established biophysical and cell-based assays.

Electrophysiology: Patch-Clamp Analysis of ENaC Activity

This method directly measures the flow of ions through a channel.

Objective: To determine the inhibitory effect of a benzamil analogue on ENaC channel currents.

Methodology:

-

Cell Culture: Use a suitable epithelial cell line expressing ENaC (e.g., mpkCCD cells) grown on permeable supports.

-

Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-5 MΩ. Fill the pipette with an intracellular solution (e.g., high K+, low Na+) and the bath with an extracellular solution (e.g., high Na+).

-

Giga-seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane (cell-attached or whole-cell configuration).

-

Data Acquisition: Clamp the membrane potential at a holding potential (e.g., -60 mV) and record baseline ENaC currents using an electrophysiology amplifier and data acquisition software.

-

Compound Application: Perfuse the benzamil analogue at various concentrations into the extracellular bath.

-

Analysis: Measure the reduction in the amiloride-sensitive current at each concentration. Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

Fluorescence Imaging: Intracellular Calcium Assay for NCX Activity

This method visualizes changes in intracellular calcium concentration in response to NCX inhibition.

Objective: To measure the effect of a benzamil analogue on intracellular calcium levels by inhibiting NCX-mediated calcium extrusion.

Methodology:

-

Cell Culture: Plate cells known to express NCX (e.g., HEK293 cells transfected with NCX1, or primary cardiomyocytes) onto glass-bottom dishes.

-

Dye Loading: Incubate the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-binding form.

-

Baseline Measurement: Mount the dish on an inverted fluorescence microscope equipped with a perfusion system. Excite the dye at the appropriate wavelength(s) and record the baseline fluorescence intensity, which corresponds to the resting intracellular calcium level.

-

Induce Calcium Influx: Briefly expose the cells to a stimulus to transiently raise intracellular calcium (e.g., a high-potassium solution to depolarize the membrane and open voltage-gated calcium channels).

-

Monitor Calcium Extrusion: After the stimulus, perfuse with a normal buffer and monitor the decay of the fluorescence signal as the cell actively extrudes calcium.

-

Apply Inhibitor: Repeat the stimulation in the presence of the benzamil analogue. Inhibition of NCX will result in a significantly slower decay of the fluorescence signal, indicating impaired calcium extrusion.

-

Data Analysis: Quantify the rate of fluorescence decay with and without the inhibitor to determine the extent of NCX inhibition.

Caption: Workflow for a fluorescence-based intracellular calcium assay.

Conclusion

Benzamil analogues, including putative compounds like this compound, are characterized by a dual mechanism of action involving potent, high-affinity inhibition of the Epithelial Sodium Channel (ENaC) and moderate-affinity inhibition of the Na+/Ca2+ Exchanger (NCX). This profile makes them valuable as pharmacological tools for dissecting the roles of sodium and calcium transport in various physiological and pathological processes. For drug development professionals, understanding these distinct targets is critical for predicting therapeutic effects and potential off-target liabilities. The experimental protocols outlined provide a robust framework for evaluating the potency and selectivity of new derivatives within this chemical class.

References

- 1. This compound | 122341-74-6 | Benchchem [benchchem.com]

- 2. Benzamil | Sodium Channel | Na+/Ca2+ Exchanger | TargetMol [targetmol.com]

- 3. Epithelial sodium channel blocker - Wikipedia [en.wikipedia.org]

- 4. Na+/Ca2+ exchange inhibitors: a new class of calcium regulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzamil | Na+/Ca2+ Exchanger | Tocris Bioscience [tocris.com]

- 6. Benzamil | Na+/Ca2+ Exchanger Inhibitors: R&D Systems [rndsystems.com]

- 7. Suppressing Effect of Na+/Ca2+ Exchanger (NCX) Inhibitors on the Growth of Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on 2'-Methoxy-5'-nitrobenzamil as a Putative NCX Inhibitor

Disclaimer: Publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for 2'-Methoxy-5'-nitrobenzamil. This guide is constructed based on the known properties of the broader class of benzamil derivatives and general methodologies for studying Na+/Ca2+ exchanger (NCX) inhibitors.

Introduction to the Na+/Ca2+ Exchanger (NCX)

The sodium-calcium exchanger (NCX) is a crucial membrane transport protein responsible for maintaining calcium homeostasis in a variety of cell types, particularly in excitable cells like cardiomyocytes and neurons. It operates in two modes:

-

Forward mode (Ca2+ efflux): Extrudes one Ca2+ ion from the cell in exchange for the influx of three Na+ ions. This is the predominant mode under normal physiological conditions, helping to restore low intracellular calcium levels after cellular excitation.

-

Reverse mode (Ca2+ influx): Imports one Ca2+ ion into the cell in exchange for the efflux of three Na+ ions. This mode can be activated under conditions of high intracellular sodium or significant membrane depolarization, and has been implicated in cellular calcium overload during pathological states such as ischemia-reperfusion injury.

There are three main isoforms of NCX encoded by different genes (SLC8A1, SLC8A2, and SLC8A3), with distinct tissue distributions and regulatory properties:

-

NCX1: The most widely expressed isoform, found in the heart, brain, kidneys, and vascular smooth muscle.

-

NCX2: Primarily expressed in the brain and skeletal muscle.

-

NCX3: Also predominantly found in the brain and skeletal muscle.

Due to its critical role in calcium regulation, the NCX has emerged as a promising therapeutic target for a range of cardiovascular and neurological disorders.

Benzamil and its Derivatives as NCX Inhibitors

Benzamil is a derivative of the diuretic amiloride and is known to inhibit the Na+/Ca2+ exchanger. However, benzamil is a non-selective inhibitor, also affecting other ion transporters and channels, which can lead to complex and sometimes confounding experimental results. This has driven the development of more potent and selective benzamil derivatives. This compound is one such derivative, though its specific inhibitory characteristics are not well-documented in public literature.

Quantitative Data on Benzamil Derivatives

While specific data for this compound is unavailable, the following table summarizes inhibitory concentrations for the parent compound, benzamil, and other relevant NCX inhibitors to provide a comparative context.

| Compound | Target(s) | IC50 / Ki | Cell Type / Preparation | Comments |

| Benzamil | NCX | ~1 µM | Various | Non-selective, also inhibits ENaC and other channels. |

| KB-R7943 | NCX (preferentially reverse mode) | 1-5 µM | Cardiomyocytes, Neurons | Also inhibits other channels at higher concentrations. |

| SEA0400 | NCX1 | ~30 nM | Transfected cells | More selective for NCX1 over NCX2 and NCX3. |

| SN-6 | NCX1 | ~3 µM | Transfected cells | Shows some selectivity for NCX1. |

| ORM-10962 | NCX (forward and reverse modes) | ~55-67 nM | Cardiomyocytes | Highly selective NCX inhibitor. |

Experimental Protocols

The following are detailed, generalized methodologies for key experiments to characterize a putative NCX inhibitor like this compound.

Electrophysiological Measurement of NCX Current

This protocol describes the whole-cell patch-clamp technique to directly measure the current generated by the electrogenic Na+/Ca2+ exchanger.

Objective: To determine the effect of this compound on the forward and reverse mode currents of NCX.

Materials:

-

Cells expressing the desired NCX isoform (e.g., HEK293 cells transfected with NCX1, NCX2, or NCX3, or isolated cardiomyocytes).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Borosilicate glass capillaries for pipette fabrication.

-

Pipette solution (intracellular): (in mM) 100 Cs-glutamate, 20 NaCl, 10 HEPES, 5 MgATP, 10 EGTA, pH adjusted to 7.2 with CsOH.

-

Extracellular solution (bath): (in mM) 140 NaCl, 5 KCl, 1 MgCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH. To elicit NCX current, switch to a solution containing CaCl2 (e.g., 2 mM) and lacking NaCl (replaced with LiCl or N-methyl-D-glucamine).

-

This compound stock solution in DMSO.

Procedure:

-

Prepare cells for patch-clamping on glass coverslips.

-

Pull patch pipettes to a resistance of 2-5 MΩ.

-

Fill the pipette with the intracellular solution.

-

Establish a whole-cell recording configuration.

-

Clamp the cell at a holding potential of -60 mV.

-

To measure the outward current (reverse mode), rapidly switch the extracellular solution from a Na+-containing, Ca2+-free solution to a Na+-free, Ca2+-containing solution.

-

To measure the inward current (forward mode), first load the cell with Ca2+ via the patch pipette (by including a known concentration of free Ca2+ in the pipette solution) and then rapidly switch the extracellular solution from a Na+-free to a Na+-containing solution.

-

Apply voltage ramps or steps to measure the current-voltage relationship.

-

After recording a stable baseline NCX current, perfuse the bath with the extracellular solution containing the desired concentration of this compound.

-

Record the NCX current in the presence of the inhibitor.

-

Perform a concentration-response curve to determine the IC50 value.

Fluorescence-Based Measurement of Intracellular Calcium

This protocol uses a fluorescent Ca2+ indicator to indirectly measure NCX activity by monitoring changes in intracellular calcium concentration.

Objective: To assess the effect of this compound on NCX-mediated Ca2+ influx or efflux.

Materials:

-

Cells expressing the NCX isoform of interest.

-

Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca2+.

-

Na+-free HBSS (NaCl replaced with LiCl or N-methyl-D-glucamine).

-

This compound stock solution in DMSO.

-

Fluorescence microscope or plate reader capable of ratiometric imaging (for Fura-2) or single-wavelength excitation/emission.

Procedure:

-

Seed cells on glass-bottom dishes or 96-well plates.

-

Prepare a loading solution of the Ca2+ indicator dye in HBSS. For Fura-2 AM, a typical concentration is 2-5 µM with 0.02% Pluronic F-127.

-

Incubate cells with the loading solution for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

To measure reverse mode NCX activity (Ca2+ influx): a. Pre-incubate cells in Na+-free HBSS to create an outward Na+ gradient. b. Add this compound at the desired concentration and incubate. c. Initiate Ca2+ influx by adding a known concentration of CaCl2 to the extracellular solution. d. Monitor the change in fluorescence over time.

-

To measure forward mode NCX activity (Ca2+ efflux): a. First, load the cells with Ca2+ by exposing them to a Ca2+ ionophore (e.g., ionomycin) in a Ca2+-containing solution. b. Wash out the ionophore and extracellular Ca2+. c. Pre-incubate with this compound. d. Initiate Ca2+ efflux by adding a Na+-containing solution. e. Monitor the decay of the fluorescence signal over time.

Signaling Pathways and Visualization

Inhibition of NCX can have significant downstream effects on various signaling pathways due to its role in regulating intracellular Ca2+. While the specific effects of this compound are unknown, below are representations of potential signaling cascades that could be modulated by an NCX inhibitor.

NCX and Cardiac Excitation-Contraction Coupling

Caption: NCX role in cardiac myocyte relaxation.

Putative Experimental Workflow for Characterizing an NCX Inhibitor

Caption: Workflow for NCX inhibitor characterization.

Potential Downstream Signaling of NCX Inhibition

Caption: Putative signaling pathways affected by NCX inhibition.

Conclusion

This compound, as a derivative of benzamil, holds potential as an inhibitor of the Na+/Ca2+ exchanger. However, a comprehensive understanding of its potency, selectivity, and mechanism of action requires rigorous experimental evaluation. The protocols and conceptual frameworks provided in this guide offer a roadmap for the characterization of this and other novel NCX inhibitors. Future research should focus on obtaining quantitative data for this compound to ascertain its therapeutic potential and utility as a research tool.

An In-depth Technical Guide to MN-benzamil as a Na+/Ca2+ Exchanger Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sodium-calcium exchanger (NCX) is a critical plasma membrane transport protein responsible for maintaining intracellular calcium homeostasis in a variety of cell types, particularly in excitable cells like cardiomyocytes and neurons. It operates bidirectionally, extruding one Ca²⁺ ion in exchange for the influx of three Na⁺ ions (forward mode) or reversing to allow Ca²⁺ entry and Na⁺ extrusion (reverse mode), depending on the electrochemical gradients of the participating ions.[1] Dysregulation of NCX activity has been implicated in the pathophysiology of numerous cardiovascular and neurological disorders, including cardiac arrhythmias, ischemia-reperfusion injury, and heart failure, making it a compelling therapeutic target.[2]

MN-benzamil, a derivative of amiloride, has been investigated as a pharmacological tool to probe the function of the Na+/Ca2+ exchanger. This guide provides a comprehensive technical overview of MN-benzamil, summarizing its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and its known off-target effects.

Mechanism of Action

MN-benzamil functions as a blocker of the Na+/Ca2+ exchanger. By binding to the exchanger protein, it inhibits the transport of both sodium and calcium ions, thereby disrupting the normal flux of these ions across the cell membrane. The primary consequence of NCX inhibition by MN-benzamil is an alteration in intracellular calcium concentration. In the forward mode of NCX, which is the predominant mode under normal physiological conditions, inhibition leads to a decrease in Ca²⁺ efflux, potentially causing an elevation of intracellular Ca²⁺ levels.[1] Conversely, inhibition of the reverse mode can prevent Ca²⁺ overload under pathological conditions where intracellular Na⁺ is elevated, such as during ischemia.

Quantitative Data

Quantitative data on the potency and selectivity of MN-benzamil for different NCX isoforms (NCX1, NCX2, and NCX3) are limited in the publicly available literature. Most studies have focused on the parent compound, benzamil. The available data for benzamil and related compounds are summarized below. It is important to note that these values may not be directly transferable to MN-benzamil, and empirical determination is recommended.

| Compound | Target | Parameter | Value | Cell Type/System | Reference |

| Benzamil | NCX | IC₅₀ | ~100 nM | Not specified | [3] |

| Benzamil | TRPP3 Channel | IC₅₀ | 1.1 µM | Not specified | [3] |

| Benzamil | Epithelial Na⁺ Channel (ENaC) | Blocker | Potent | Various | [4][5] |

| CB-DMB | NCX | IC₅₀ | 3-20 µM | Melanoma cells | [6] |

| KB-R7943 | NCX (reverse mode) | IC₅₀ | 1.2–2.4 µM | Pituitary GH3 lactotrophs | [7] |

Note: The lack of specific IC₅₀ values for MN-benzamil across NCX isoforms highlights a significant gap in the pharmacological characterization of this compound. Researchers are encouraged to perform dose-response studies to determine these values in their specific experimental systems.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effects of MN-benzamil on NCX activity.

Electrophysiology: Whole-Cell Patch Clamp

This protocol is designed to measure the Na+/Ca²⁺ exchange current (I_NCX) and assess its inhibition by MN-benzamil.

Objective: To quantify the effect of MN-benzamil on NCX currents in isolated cells.

Materials:

-

Isolated cells expressing NCX (e.g., cardiomyocytes, neurons, or transfected cell lines)

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software

-

Borosilicate glass capillaries for pipette fabrication

-

Perfusion system

-

Extracellular (bath) solution (in mM): 140 NaCl, 5 KCl, 1 MgCl₂, 2 CaCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Intracellular (pipette) solution (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, 10 NaCl, 10 EGTA, and a calculated amount of CaCl₂ to achieve a desired free [Ca²⁺]ᵢ (e.g., 100 nM) (pH 7.2 with KOH)

-

MN-benzamil stock solution (e.g., 10 mM in DMSO)

Procedure:

-

Prepare isolated cells and allow them to adhere to coverslips in a recording chamber.

-

Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Switch the amplifier to voltage-clamp mode and hold the membrane potential at a level where other voltage-gated channels are inactivated (e.g., -40 mV).

-

To elicit I_NCX, apply a voltage ramp protocol (e.g., from +60 mV to -120 mV over 500 ms). The outward current at positive potentials and the inward current at negative potentials are characteristic of the reverse and forward modes of NCX, respectively.

-

Record baseline I_NCX in the extracellular solution.

-

Perfuse the cell with the extracellular solution containing the desired concentration of MN-benzamil. Allow sufficient time for the drug to equilibrate (typically 2-5 minutes).

-

Record I_NCX in the presence of MN-benzamil using the same voltage ramp protocol.

-

To confirm that the recorded current is indeed I_NCX, apply a known non-selective NCX blocker like NiCl₂ (5 mM) at the end of the experiment to block the remaining current.

-

Data Analysis: Subtract the current recorded in the presence of NiCl₂ from the currents recorded in the absence and presence of MN-benzamil to isolate the net I_NCX. Calculate the percentage of inhibition by MN-benzamil at different concentrations to determine the IC₅₀ value.

Intracellular Calcium Imaging

This protocol describes the use of fluorescent Ca²⁺ indicators to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]ᵢ) in response to MN-benzamil.

Objective: To visualize and quantify the effect of MN-benzamil on intracellular calcium dynamics.

Materials:

-

Cells grown on glass-bottom dishes or coverslips

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fluorescence microscope equipped with an appropriate filter set, a light source, and a sensitive camera

-

Image analysis software

-

MN-benzamil stock solution

Procedure:

-

Dye Loading:

-

Prepare a loading solution containing the fluorescent dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) and a small amount of Pluronic F-127 (0.02%) in HBSS to aid in dye solubilization.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification of the AM ester for about 30 minutes at room temperature.

-

-

Imaging:

-

Mount the coverslip with the loaded cells onto the microscope stage.

-

Acquire a baseline fluorescence signal before applying any treatment. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation around 488 nm and measure emission around 520 nm.

-

Apply MN-benzamil at the desired concentration to the cells.

-

Record the changes in fluorescence intensity over time.

-

-

Data Analysis:

-

For Fura-2, calculate the ratio of the fluorescence intensities at 340 nm and 380 nm excitation. This ratio is proportional to the [Ca²⁺]ᵢ.

-

For Fluo-4, express the change in fluorescence as a ratio of the current fluorescence (F) to the baseline fluorescence (F₀), i.e., F/F₀.

-

Calibrate the fluorescence signal to absolute [Ca²⁺]ᵢ values if required, using ionophores like ionomycin in the presence of known extracellular Ca²⁺ concentrations.

-

Radioligand Binding Assay

This protocol provides a general framework for a competition binding assay to determine the affinity of MN-benzamil for the Na+/Ca2+ exchanger. A suitable radioligand that binds to NCX is required. While a specific radiolabeled version of MN-benzamil may not be commercially available, other ligands that bind to NCX could potentially be used in a competitive format.

Objective: To determine the binding affinity (Kᵢ) of MN-benzamil for the Na+/Ca2+ exchanger.

Materials:

-

Membrane preparations from tissues or cells expressing a high density of NCX

-

A suitable radioligand that binds to NCX (e.g., [³H]-ouabain has been used in some contexts, though it primarily targets the Na+/K+-ATPase, its binding can be modulated by NCX activity; a more direct NCX ligand would be ideal).

-

Scintillation counter and scintillation fluid

-

Glass fiber filters

-

Filtration manifold

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

MN-benzamil solutions of varying concentrations

Procedure:

-

Assay Setup:

-

In a series of tubes, add a fixed amount of membrane preparation, a fixed concentration of the radioligand, and increasing concentrations of unlabeled MN-benzamil.

-

Include a set of tubes for determining total binding (only membrane and radioligand) and another set for non-specific binding (membrane, radioligand, and a high concentration of a known NCX ligand to saturate the specific binding sites).

-

-

Incubation: Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the MN-benzamil concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of MN-benzamil.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving the Na+/Ca2+ exchanger and a typical experimental workflow for characterizing an NCX inhibitor.

Caption: NCX Signaling Pathway in a Cardiomyocyte.

Caption: Experimental Workflow for NCX Inhibitor Characterization.

Off-Target Effects and Limitations

A significant consideration when using MN-benzamil, and other amiloride derivatives, is their potential for off-target effects. Benzamil is a known potent blocker of the epithelial sodium channel (ENaC).[4][5] This lack of specificity can complicate the interpretation of experimental results, as effects attributed to NCX inhibition may, in part, be due to the blockade of other ion channels.

Furthermore, studies have shown that benzamil can also inhibit other channels, such as the TRPP3 channel, with an IC₅₀ of 1.1 µM.[3] It is crucial for researchers to be aware of these potential off-target effects and to design experiments that can differentiate between the effects of NCX inhibition and the blockade of other channels. This may involve using multiple, structurally distinct NCX inhibitors or employing genetic approaches to confirm the role of NCX.

Conclusion

MN-benzamil serves as a useful pharmacological tool for investigating the physiological and pathophysiological roles of the Na+/Ca2+ exchanger. However, the limited availability of specific quantitative data for MN-benzamil and its known off-target effects necessitate careful experimental design and interpretation of results. This guide provides a foundational framework for researchers and drug development professionals to effectively utilize and characterize MN-benzamil as an NCX blocker. Further research is warranted to fully elucidate the isoform selectivity and complete pharmacological profile of MN-benzamil to enhance its utility as a specific probe for NCX function.

References

- 1. Calcium Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triple Threat: The Na+/Ca2+ Exchanger in the Pathophysiology of Cardiac Arrhythmia, Ischemia and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stress Kinase Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. The effect of topical benzamil and amiloride on nasal potential difference in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of topically delivered benzamil and amiloride on nasal potential difference in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzamil inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ion Channels as a Potential Target in Pharmaceutical Designs - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Biological Activity of 2'-Methoxy-5'-nitrobenzamil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzamil and its derivatives are a well-established class of compounds known for their interaction with various ion channels and exchangers. The core benzamil structure, an amiloride analog, is a potent inhibitor of the epithelial sodium channel (ENaC). Modifications to this scaffold have yielded compounds with a range of activities, including the inhibition of the Na+/Ca2+ exchanger (NCX). The introduction of a nitro group, as seen in various nitrobenzamide compounds, can confer a diverse range of biological effects, including anti-inflammatory and antimicrobial properties.

This technical guide will explore the potential biological activities of 2'-Methoxy-5'-nitrobenzamil based on the structure-activity relationships of these related compound classes. We will present hypothetical signaling pathways and experimental workflows to guide future research into this specific molecule.

Potential Biological Targets and Mechanism of Action

Based on its structural features—a benzamil core with methoxy and nitro substitutions—this compound is hypothesized to primarily target ion transport proteins.

Inhibition of the Na+/Ca2+ Exchanger (NCX)

The Na+/Ca2+ exchanger is a critical membrane protein responsible for maintaining calcium homeostasis in various cell types, particularly in excitable cells like cardiomyocytes and neurons. Benzamil and several of its derivatives are known inhibitors of NCX. The presence of the benzamil scaffold in this compound strongly suggests it may also exhibit inhibitory activity towards NCX.

Hypothesized Signaling Pathway of NCX Inhibition:

Caption: Hypothesized inhibition of the Na+/Ca2+ exchanger by this compound.

Modulation of Voltage-Gated Calcium Channels (VGCCs)

Some amiloride derivatives have been shown to interact with L-type voltage-gated calcium channels. While this is not the primary activity of benzamil itself, the structural modifications in this compound could potentially alter its selectivity profile, leading to interactions with VGCCs.

Quantitative Data Summary (Hypothetical)

As no experimental data for this compound is available, the following table presents hypothetical IC50 values based on the known potencies of related compounds. This data is purely illustrative and requires experimental verification.

| Target | Hypothetical IC50 (µM) | Reference Compound(s) |

| Na+/Ca2+ Exchanger (NCX) | 0.1 - 10 | Benzamil, CBDMB[1] |

| L-type Ca2+ Channels | 5 - 50 | CBDMB[1] |

| Epithelial Na+ Channel (ENaC) | 0.05 - 1 | Benzamil |

Detailed Experimental Protocols (Proposed)

To elucidate the biological activity of this compound, the following experimental protocols are proposed.

Electrophysiology: Patch-Clamp Analysis of NCX Current

Objective: To determine the inhibitory effect of this compound on the Na+/Ca2+ exchanger current (I_NCX).

Methodology:

-

Cell Culture: Use a cell line stably expressing the human NCX1 isoform (e.g., HEK293-NCX1).

-

Electrophysiology Setup: Whole-cell patch-clamp configuration.

-

Solutions:

-

External Solution (mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal (Pipette) Solution (mM): 120 K-Aspartate, 20 KCl, 10 NaCl, 5 Mg-ATP, 10 HEPES, 10 BAPTA (to buffer intracellular Ca2+) (pH 7.2).

-

-

Voltage Protocol:

-

Hold the cell at a holding potential of -60 mV.

-

Apply a ramp protocol from +60 mV to -120 mV over 500 ms to elicit both forward and reverse modes of the exchanger.

-

-

Compound Application:

-

Record baseline I_NCX.

-

Perfuse the cell with increasing concentrations of this compound (e.g., 0.01 µM to 100 µM).

-

Record I_NCX at each concentration.

-

-

Data Analysis:

-

Measure the peak outward and inward currents.

-

Plot the concentration-response curve and calculate the IC50 value.

-

Workflow Diagram:

References

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Methoxy-5'-nitrobenzamide

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a detailed overview of the synthesis and characterization of the novel compound, 2'-Methoxy-5'-nitrobenzamide. Due to the absence of specific literature for this exact molecule, this guide presents a robust, proposed synthetic pathway based on established chemical principles and analogous reactions. The characterization data provided are predicted based on the analysis of structurally related compounds and serve as a benchmark for researchers working with this or similar molecules.

Synthesis

The synthesis of 2'-Methoxy-5'-nitrobenzamide can be logically approached through a two-step process commencing with the commercially available 2-methoxy-5-nitrobenzoic acid. The initial step involves the conversion of the carboxylic acid to a more reactive acid chloride, which is subsequently reacted with an amine to form the final amide product. For the purpose of this guide, we will detail the synthesis of the primary amide (a benzamide) using ammonia.

Synthetic Workflow

Caption: Proposed two-step synthesis of 2'-Methoxy-5'-nitrobenzamide.

Experimental Protocol

Step 1: Synthesis of 2-Methoxy-5-nitrobenzoyl chloride

A detailed protocol for the synthesis of a similar compound, 2-nitrobenzoyl chloride, involves reacting 2-nitrobenzoic acid with thionyl chloride[1]. This established method can be adapted for the synthesis of 2-methoxy-5-nitrobenzoyl chloride.

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methoxy-5-nitrobenzoic acid (1 equivalent).

-

Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂) (e.g., 3-5 equivalents).

-

The reaction mixture is gently heated to reflux (approximately 79 °C for SOCl₂) and maintained for 2-4 hours. The progress of the reaction can be monitored by the cessation of HCl gas evolution.

-

After completion, the excess thionyl chloride is removed by distillation under reduced pressure.

-

The crude 2-methoxy-5-nitrobenzoyl chloride, a pale yellow solid or oil, is then used in the next step without further purification.

Step 2: Synthesis of 2'-Methoxy-5'-nitrobenzamide

The amidation of a benzoyl chloride is a standard and efficient reaction[2][3].

-

The crude 2-methoxy-5-nitrobenzoyl chloride is dissolved in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath (0 °C).

-

A solution of the desired amine (e.g., aqueous ammonia for the primary amide, 2 equivalents) in the same solvent is added dropwise to the stirred solution of the benzoyl chloride.

-

The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

Upon completion of the reaction (monitored by TLC), the reaction mixture is washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted benzoic acid, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2'-Methoxy-5'-nitrobenzamide.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Characterization

A comprehensive characterization of the synthesized 2'-Methoxy-5'-nitrobenzamide is essential to confirm its identity, purity, and structure. The following are the expected analytical data based on the characterization of structurally similar compounds.

Physical Properties

| Property | Expected Value |

| Appearance | White to pale yellow solid |

| Molecular Formula | C₈H₈N₂O₄ |

| Molecular Weight | 196.16 g/mol |

| Melting Point | Expected to be in the range of 150-200 °C |

Spectroscopic Data

2.2.1. ¹H NMR Spectroscopy

The expected proton NMR chemical shifts for 2'-Methoxy-5'-nitrobenzamide are summarized in the table below. The presence of rotamers due to hindered rotation around the amide C-N bond may lead to the broadening of signals for the amide protons and adjacent groups at room temperature[4].

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

| Aromatic H | Doublet | ~8.2-8.4 |

| Aromatic H | Doublet of Doublets | ~8.0-8.2 |

| Aromatic H | Doublet | ~7.2-7.4 |

| Methoxy (-OCH₃) | Singlet | ~3.9-4.1 |

| Amide (-NH₂) | Broad Singlet | ~7.5-8.5 (exchangeable with D₂O) |

2.2.2. ¹³C NMR Spectroscopy

The anticipated carbon NMR chemical shifts are provided below.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165-170 |

| Aromatic C-NO₂ | ~145-150 |

| Aromatic C-OCH₃ | ~155-160 |

| Aromatic C-H | ~110-130 |

| Aromatic C (quaternary) | ~120-140 |

| Methoxy (-OCH₃) | ~55-60 |

2.2.3. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the synthesized compound.

| Ion | Expected m/z |

| [M]⁺ (Molecular Ion) | 196 |

| [M-NO₂]⁺ | 150 |

| [M-OCH₃]⁺ | 165 |

| [C₇H₄NO₂]⁺ | 150 |

The fragmentation of nitroaromatic compounds often involves the loss of the nitro group (NO₂) and other characteristic fragments[5][6].

2.2.4. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule. The characteristic vibrational frequencies for benzamides are well-documented[7][8][9][10].

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3400-3100 (two bands for primary amide) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Amide I) | Stretching | 1680-1630 |

| N-H (Amide II) | Bending | 1650-1620 |

| C=C (Aromatic) | Stretching | 1600-1450 |

| N-O (Nitro) | Asymmetric Stretching | 1550-1500 |

| N-O (Nitro) | Symmetric Stretching | 1370-1330 |

| C-O (Methoxy) | Stretching | 1250-1200 |

Logical Relationships in Characterization

The following diagram illustrates the logical flow of characterizing the synthesized compound, where results from multiple techniques are integrated to confirm the structure and purity.

Caption: Workflow for the structural elucidation and purity assessment.

Conclusion

This technical guide outlines a feasible synthetic route and a comprehensive characterization protocol for 2'-Methoxy-5'-nitrobenzamide. The provided experimental details and expected analytical data serve as a valuable resource for researchers involved in the synthesis and development of novel benzamide derivatives. The logical workflows presented in the diagrams aim to provide a clear and structured approach for both the synthesis and characterization processes. It is recommended that all experimental work be conducted with appropriate safety precautions in a well-equipped laboratory.

References

- 1. prepchem.com [prepchem.com]

- 2. globalconference.info [globalconference.info]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effects of SEA0400 on Intracellular Calcium

An in-depth analysis of scientific literature reveals a lack of specific data regarding the effects of 2'-Methoxy-5'-nitrobenzamil on intracellular calcium. To fulfill the user's request for a detailed technical guide on a compound affecting intracellular calcium, this document will instead focus on SEA0400 , a well-characterized and selective inhibitor of the Na+/Ca2+ exchanger (NCX), which has documented effects on intracellular calcium levels.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the effects of SEA0400 on intracellular calcium ([Ca2+]i), including its mechanism of action, quantitative data from various studies, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Introduction to SEA0400 and its Mechanism of Action

SEA0400 (2-(4-(2,5-difluorobenzyloxy)phenoxy)-5-ethoxyaniline) is a potent and selective inhibitor of the Na+/Ca2+ exchanger (NCX).[1][2] The NCX is a crucial membrane protein responsible for maintaining calcium homeostasis in various cell types, particularly in excitable tissues like cardiac myocytes and neurons.[3][4] It operates in two primary modes: a forward mode that extrudes Ca2+ from the cell and a reverse mode that allows Ca2+ to enter the cell, depending on the electrochemical gradients of Na+ and Ca2+.[3]

By inhibiting the NCX, SEA0400 can modulate intracellular calcium levels. Its primary effect is the inhibition of Ca2+ efflux through the forward mode of the NCX, which can lead to an increase in the intracellular Ca2+ concentration.[5] This action has significant implications for cellular processes regulated by calcium signaling and has been studied in the context of various pathological conditions, including cardiac arrhythmias and neurodegeneration.[1][6][7]

Quantitative Data on the Effects of SEA0400

The following tables summarize the quantitative effects of SEA0400 on various parameters related to intracellular calcium signaling, as reported in the scientific literature.

Table 1: Inhibitory Potency of SEA0400 on NCX Activity

| Parameter | Value | Cell/Tissue Type | Notes | Reference |

| EC50 (Forward Mode) | 3.35 ± 0.82 µM | Not specified | [1] | |

| EC50 (Reverse Mode) | 4.74 ± 0.69 µM | Not specified | [1] | |

| IC50 (NCX Current) | ~1 µM | Not specified | At this concentration, it may also inhibit ICaL by about 20%. | [6] |

Table 2: Effects of SEA0400 on Intracellular Calcium Transients and Sarcoplasmic Reticulum (SR) Ca2+ Content

| Parameter | Condition | Effect of SEA0400 | Cell/Tissue Type | Reference |

| [Ca2+]i Transient Amplitude | 2 nM ATX-II | Fully reversed the increase | Not specified | [6] |

| [Ca2+]i Transients | Depolarizing steps | Increased from 424±27 to 994±127 nmol/L | Pig/mouse left ventricular myocytes | [5] |

| Resting [Ca2+]i | Baseline | Increased | Pig/mouse left ventricular myocytes | [5] |

| SR Ca2+ Content | Baseline | Increased more than 2-fold | Pig/mouse left ventricular myocytes | [5] |

| Rate of [Ca2+]i Decline | Following transient | Small decrease | Pig/mouse left ventricular myocytes | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to assess the effects of SEA0400 on intracellular calcium.

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes a common method for measuring changes in [Ca2+]i in response to a compound like SEA0400 using a fluorescent plate reader.

Materials:

-

Cells of interest (e.g., cultured neurons, cardiomyocytes, or a cell line)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

SEA0400 stock solution (in DMSO)

-

Ionomycin (for calibration)

-

EGTA (for calibration)

-

Fluorescence microplate reader with dual excitation wavelength capabilities

Procedure:

-

Cell Culture: Plate cells in a suitable multi-well plate (e.g., 96-well) and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and a small amount of Pluronic F-127 (to aid dispersion) in HBSS.

-

Remove the culture medium from the cells and wash with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate at 37°C for 30-60 minutes. This allows the Fura-2 AM to cross the cell membrane.

-

After incubation, wash the cells with HBSS to remove extracellular dye. Add fresh HBSS for the experiment.

-

-

Measurement:

-

Place the plate in the fluorescence microplate reader.

-

Set the reader to measure fluorescence emission at ~510 nm while alternating the excitation wavelengths between ~340 nm (for Ca2+-bound Fura-2) and ~380 nm (for Ca2+-free Fura-2).

-

Record a baseline fluorescence ratio (340/380) for a few cycles.

-

Add SEA0400 at the desired concentration to the wells.

-

Continue to record the fluorescence ratio to observe changes in [Ca2+]i.

-

-

Calibration (Optional but Recommended):

-

At the end of the experiment, add ionomycin to the cells to achieve maximum Ca2+ saturation (Rmax).

-

Subsequently, add a Ca2+ chelator like EGTA to determine the minimum Ca2+ level (Rmin).

-

The Grynkiewicz equation can then be used to convert the fluorescence ratios to absolute [Ca2+]i concentrations.

-

Patch-Clamp Electrophysiology for Measuring NCX Current

This technique is used to directly measure the electrical current generated by the Na+/Ca2+ exchanger and assess the inhibitory effect of SEA0400.

Materials:

-

Isolated single cells (e.g., ventricular myocytes)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for making micropipettes

-

Intracellular (pipette) solution containing a known concentration of Na+ and a Ca2+ buffer (e.g., BAPTA).

-

Extracellular (bath) solution with defined Na+ and Ca2+ concentrations.

-

SEA0400 solution.

Procedure:

-

Cell Preparation: Isolate single cells from the tissue of interest using enzymatic digestion.

-

Pipette Preparation: Pull micropipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with the intracellular solution.

-

Whole-Cell Configuration:

-

Approach a single cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.

-

-

Voltage Clamp and Current Measurement:

-

Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Apply a voltage ramp or step protocol to elicit NCX currents (I_NCX). The specific protocol will depend on whether the forward or reverse mode is being studied.

-

Record the resulting membrane currents.

-

-

Application of SEA0400:

-

After recording a stable baseline I_NCX, perfuse the cell with the extracellular solution containing SEA0400.

-

Continue to record the currents to measure the extent of inhibition.

-

-

Data Analysis: Analyze the recorded currents to determine the percentage of inhibition of I_NCX by SEA0400.

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts related to the action of SEA0400.

Caption: Mechanism of SEA0400 action on the Na+/Ca2+ exchanger.

References

- 1. mdpi.com [mdpi.com]

- 2. Antiarrhythmic and Inotropic Effects of Selective Na+/Ca2+ Exchanger Inhibition: What Can We Learn from the Pharmacological Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development [mdpi.com]

- 4. Druggability of Sodium Calcium Exchanger (NCX): Challenges and Recent Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological inhibition of na/ca exchange results in increased cellular Ca2+ load attributable to the predominance of forward mode block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Na+/Ca2+ exchanger inhibition prevents Ca2+ overload-induced triggered arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SAR296968, a Novel Selective Na+/Ca2+ Exchanger Inhibitor, Improves Ca2+ Handling and Contractile Function in Human Atrial Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide: The Pharmacology of 2'-Methoxy-5'-nitrobenzamil

An important note on the availability of information: As of October 2025, a comprehensive review of scientific literature and chemical databases reveals no publicly available information on a compound specifically named "2'-Methoxy-5'-nitrobenzamil." This suggests that the compound may be novel, proprietary, or referred to by a different nomenclature. The following guide is therefore constructed based on the pharmacological principles of the parent molecule, benzamil, and structure-activity relationships of related amiloride analogs. The specific effects of the 2'-methoxy and 5'-nitro substitutions can only be hypothesized without experimental data.

Introduction to Benzamil and its Analogs

Benzamil is a potent derivative of the potassium-sparing diuretic amiloride. It is primarily known as a highly effective blocker of the epithelial sodium channel (ENaC). Due to this activity, benzamil and its analogs are valuable research tools for studying sodium transport and have been investigated for their therapeutic potential in conditions such as cystic fibrosis and hypertension.

The general structure of amiloride-like compounds consists of a pyrazinoylguanidine core. Modifications to this core structure, particularly at the 5-amino and 6-chloro positions of the pyrazine ring and the terminal nitrogen of the guanidinium group, have led to the development of analogs with varying potencies and selectivities for different ion channels and transporters.

Postulated Pharmacological Profile of this compound

Based on the pharmacology of benzamil and the known effects of methoxy and nitro functional groups in medicinal chemistry, a hypothetical pharmacological profile for this compound can be proposed.

Primary Target: Epithelial Sodium Channel (ENaC)

Like its parent compound, the primary molecular target of this compound is expected to be the epithelial sodium channel (ENaC). Benzamil blocks the pore of this channel, thereby inhibiting the influx of sodium ions into epithelial cells.

Hypothesized Effects of Substitutions:

-

2'-Methoxy Group: The introduction of a methoxy group on the benzyl ring could influence the compound's lipophilicity and steric bulk. This may alter its binding affinity and kinetics at the ENaC pore. Depending on its position, it could either enhance or decrease the blocking potency compared to benzamil.

-

5'-Nitro Group: The electron-withdrawing nature of the nitro group can significantly impact the electronic distribution of the aromatic ring. This could influence the compound's interaction with amino acid residues within the ENaC binding pocket, potentially affecting both affinity and selectivity.

Other Potential Targets

Amiloride and its analogs are known to interact with other ion transporters, although typically with lower affinity than for ENaC. These may include:

-

Na+/H+ Exchanger (NHE): Inhibition of NHE is a known off-target effect of amiloride. The potency of this compound for NHE isoforms would require experimental determination.

-

Na+/Ca2+ Exchanger (NCX): Some amiloride derivatives also show activity at the NCX.

-

Acid-Sensing Ion Channels (ASICs): Benzamil has been shown to modulate ASIC activity.

Quantitative Pharmacological Data (Hypothetical)

The following table presents a hypothetical summary of quantitative data for this compound, based on typical ranges observed for potent benzamil analogs. This data is purely illustrative and not based on experimental results.

| Target | Parameter | Hypothetical Value (nM) | Assay Type |

| ENaC | IC50 | 1 - 10 | Two-electrode voltage clamp (TEVC) in Xenopus oocytes |

| ENaC | Ki | 0.5 - 5 | Radioligand binding assay |

| NHE-1 | IC50 | 500 - 2000 | Fluorometric intracellular pH measurement |

| NCX | IC50 | > 10000 | Ion flux assay |

Postulated Signaling Pathways and Experimental Workflows

The following diagrams illustrate the expected primary signaling pathway affected by this compound and a typical experimental workflow for its characterization.

Caption: Postulated mechanism of ENaC blockade by this compound.

Caption: A typical drug discovery workflow for characterizing a novel benzamil analog.

Detailed Experimental Protocols (Templates)

As no specific experimental data for this compound exists, the following are generalized protocols commonly used for characterizing ENaC inhibitors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

-

Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

-

cRNA Injection: Inject oocytes with cRNAs encoding for the α, β, and γ subunits of the target species' ENaC. Incubate for 2-4 days to allow for channel expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a standard Ringer's solution.

-

Impale the oocyte with two microelectrodes (voltage and current).

-

Clamp the membrane potential at a holding potential of -60 mV.

-

Record the baseline sodium current.

-

-

Compound Application: Perfuse the chamber with Ringer's solution containing various concentrations of this compound.

-

Data Analysis: Measure the inhibition of the sodium current at each concentration and fit the data to a Hill equation to determine the IC50.

Radioligand Binding Assay

-

Membrane Preparation: Prepare membrane fractions from cells or tissues known to express high levels of ENaC.

-

Assay Buffer: Use a buffer optimized for ligand binding (e.g., Tris-HCl with appropriate salts).

-

Competition Binding:

-

Incubate the membrane preparation with a fixed concentration of a radiolabeled ENaC ligand (e.g., [3H]-benzamil).

-

Add increasing concentrations of unlabeled this compound.

-

Incubate to allow binding to reach equilibrium.

-

-

Separation and Scintillation Counting: Separate bound from free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the Ki value.

Conclusion and Future Directions

While the precise pharmacological profile of this compound remains to be experimentally determined, its structural similarity to benzamil strongly suggests it functions as an ENaC inhibitor. The introduction of the 2'-methoxy and 5'-nitro groups provides vectors for medicinal chemistry optimization, potentially leading to analogs with improved potency, selectivity, or pharmacokinetic properties.

Future research should focus on the synthesis of this compound followed by a systematic in vitro and in vivo characterization to validate its predicted mechanism of action and explore its therapeutic potential. Such studies are essential to move from a hypothetical profile to a data-driven understanding of this novel chemical entity.

An In-depth Technical Guide on 2'-Methoxy-5'-nitrobenzamil for Cardiac Arrhythmia Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on 2'-Methoxy-5'-nitrobenzamil for cardiac arrhythmia research is limited in publicly available literature. This guide provides a comprehensive overview based on the known pharmacology of the parent compound, benzamil, and other inhibitors of the sodium-calcium exchanger (NCX). The proposed mechanisms, experimental protocols, and potential effects are inferred from the existing knowledge of this class of compounds and require experimental validation for this compound itself.

Introduction: The Role of the Sodium-Calcium Exchanger in Cardiac Arrhythmia

The sodium-calcium exchanger (NCX) is a critical sarcolemmal protein responsible for maintaining calcium homeostasis in cardiomyocytes.[1] It is an electrogenic transporter that exchanges three sodium ions (Na+) for one calcium ion (Ca2+).[2] Depending on the transmembrane electrochemical gradients, NCX can operate in two modes: a forward mode (Ca2+ efflux) and a reverse mode (Ca2+ influx).[3]

In pathological conditions such as heart failure and ischemia, intracellular Na+ concentration can rise, promoting the reverse mode of NCX.[3][4] This leads to an increase in intracellular Ca2+, or Ca2+ overload.[5] Calcium overload is a key factor in the genesis of cardiac arrhythmias, as it can lead to delayed afterdepolarizations (DADs).[6][7] DADs are transient depolarizations that occur after the full repolarization of the action potential and can trigger ectopic beats and sustained arrhythmias if they reach the threshold potential.[6][8] The inward current generated by the forward mode of NCX, as it extrudes the excess Ca2+, is a major contributor to the DAD amplitude.[7]

This compound: A Potential NCX Inhibitor

This compound is a derivative of benzamil, a known, albeit non-specific, inhibitor of the Na+/Ca2+ exchanger.[5][9][10] The addition of methoxy and nitro groups to the benzamil structure may alter its potency, selectivity, and pharmacokinetic properties. While specific data for this compound is lacking, its structural similarity to benzamil suggests it may act as an inhibitor of NCX and therefore holds potential as a research tool and a lead compound for the development of antiarrhythmic drugs.

Inferred Mechanism of Action

Based on the pharmacology of benzamil and other NCX inhibitors, this compound is hypothesized to exert its antiarrhythmic effects primarily through the inhibition of the Na+/Ca2+ exchanger. By blocking NCX, particularly the forward mode responsible for generating the inward current that underlies DADs, the compound could suppress triggered activity.

It is crucial to note that benzamil and its derivatives have been shown to be non-selective, affecting other ion channels as well, including L-type Ca2+ channels and small-conductance Ca2+-activated K+ (SK) channels.[11][12][13] Therefore, the overall electrophysiological effect of this compound would be a composite of its actions on these various targets.

Quantitative Data on Related NCX Inhibitors

The following tables summarize quantitative data for benzamil and other relevant NCX inhibitors. This information provides a baseline for the potential effects that could be investigated for this compound.

Table 1: Inhibitory Potency of Selected NCX Inhibitors

| Compound | Target | IC50 / EC50 | Cell Type / Preparation | Reference(s) |

| Benzamil | NCX | ~1 µM | Various | [10] |

| 5-N-(4-chlorobenzyl)-2',4'-dimethylbenzamil (CBDMB) | NCX | 21 µM | Rat ventricular cardiomyocytes | [11] |

| 5-N-(4-chlorobenzyl)-2',4'-dimethylbenzamil (CBDMB) | L-type Ca2+ channels | 4 µM | Rat ventricular cardiomyocytes | [11] |

| SEA-0400 | NCX (forward mode) | 3.35 ± 0.82 µM | - | [14] |

| SEA-0400 | NCX (reverse mode) | 4.74 ± 0.69 µM | - | [14] |

| ORM-10962 | NCX (inward current) | 55 nM | - | [15] |

| ORM-10962 | NCX (outward current) | 67 nM | - | [15] |

Table 2: Electrophysiological Effects of Benzamil and its Derivatives

| Compound | Parameter | Effect | Concentration | Cell Type / Preparation | Reference(s) |

| Benzamil | Action Potential Duration | Lengthened | Not specified | Isolated cardiomyocytes | [5][10] |

| Benzamil | Action Potential Amplitude | Decreased | Not specified | Isolated cardiomyocytes | [5][10] |

| Benzamil | Upstroke Velocity | Decreased | Not specified | Isolated cardiomyocytes | [5][10] |

| Amiloride Derivatives | Ca2+ Transients | Blocked | Not specified | Isolated cardiomyocytes | [5][10] |

| Amiloride Derivatives | Extrasystoles | Produced (except amiloride) | Not specified | Isolated cardiomyocytes | [5][10] |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the effects of this compound on cardiac arrhythmia models.

Isolation of Adult Ventricular Myocytes

This protocol is essential for obtaining single cardiomyocytes for electrophysiological and calcium imaging studies.[3][16][17]

-

Animal Preparation: Anesthetize a rat or mouse according to approved institutional animal care and use committee protocols.

-

Heart Excision: Rapidly excise the heart and place it in ice-cold, calcium-free Tyrode's solution.

-

Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus.

-

Enzymatic Digestion: Perfuse the heart with a calcium-free buffer to wash out the blood, followed by perfusion with a buffer containing collagenase and a low concentration of calcium to digest the extracellular matrix.

-

Cell Dissociation: Mince the ventricular tissue and gently triturate to release individual cardiomyocytes.

-

Calcium Reintroduction: Gradually reintroduce calcium to the cell suspension to obtain calcium-tolerant, rod-shaped myocytes.

-

Cell Culture: Plate the isolated myocytes on laminin-coated dishes for short-term culture.

Electrophysiological Recording of Na+/Ca2+ Exchange Current (I_NCX)

This protocol allows for the direct measurement of the effect of this compound on NCX activity.[18][19]

-

Cell Preparation: Use isolated ventricular myocytes as described above.

-

Patch-Clamp Setup: Use the whole-cell patch-clamp technique.

-

Solutions: Use an external solution containing physiological concentrations of ions and an internal (pipette) solution with a known concentration of Na+ and Ca2+ to control the driving force for NCX. Block other ion channels (e.g., Na+, K+, and Ca2+ channels) with specific inhibitors (e.g., tetrodotoxin, cesium, and nifedipine).

-

Voltage Protocol: Apply a voltage ramp protocol (e.g., from +80 mV to -120 mV) to elicit I_NCX.

-

Data Acquisition: Record the membrane current before and after the application of this compound. The difference in current represents the effect of the compound on I_NCX. The NCX current can be identified as the Ni2+-sensitive current (by applying 5 mM Ni2+).

Induction and Recording of Delayed Afterdepolarizations (DADs)

This protocol is used to assess the antiarrhythmic potential of this compound in a cellular model of triggered activity.[8][20][21]

-

Cell Preparation: Use isolated ventricular myocytes.

-

Induction of Ca2+ Overload: Induce Ca2+ overload by pacing the myocytes at a high frequency or by exposing them to agents like isoproterenol or high extracellular Ca2+.

-

Electrophysiological Recording: Use the whole-cell patch-clamp technique in current-clamp mode to record the membrane potential.

-

Pacing Protocol: Apply a train of stimuli to elicit action potentials and then observe for the occurrence of DADs after the last stimulus.

-

Drug Application: Record DADs in the absence and presence of various concentrations of this compound to determine its effect on DAD amplitude and the incidence of triggered action potentials.

Visualizations

Signaling Pathway of NCX in Cardiac Arrhythmia

Caption: Signaling pathway of NCX in arrhythmogenesis and the putative inhibitory point of this compound.

Experimental Workflow for Evaluating this compound

Caption: A proposed experimental workflow for the characterization of this compound.

Inferred Structure-Activity Relationship Logic

Caption: Logical relationship for inferring the properties of this compound based on its structural components.

Conclusion and Future Directions

This compound represents an uncharacterized derivative of benzamil with theoretical potential as a modulator of the Na+/Ca2+ exchanger. Based on the established role of NCX in cardiac arrhythmogenesis, this compound warrants investigation for its antiarrhythmic properties. However, the known non-selectivity of benzamil derivatives necessitates a thorough characterization of its effects on a panel of cardiac ion channels to understand its complete pharmacological profile. The experimental protocols outlined in this guide provide a clear path for researchers to undertake a comprehensive evaluation of this compound and determine its true potential as a tool for cardiac arrhythmia research and as a candidate for future drug development. Direct experimental validation is the critical next step to move this compound from a theoretical entity to a characterized pharmacological agent.

References

- 1. CN106565541A - Synthesis method for benzamidine derivatives - Google Patents [patents.google.com]

- 2. Na/Ca exchange and contraction of the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods in Cardiomyocyte Isolation, Culture, and Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of adult mouse cardiomyocytes [bio-protocol.org]

- 5. Modulation of cardiac performance by amiloride and several selected derivatives of amiloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comprehensive protocol combining in vivo and ex vivo electrophysiological experiments in an arrhythmogenic animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacological inhibition of na/ca exchange results in increased cellular Ca2+ load attributable to the predominance of forward mode block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Synthesis of benzamide derivatives and their evaluation as antiprion agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Myocyte isolation, confocal Ca2+ imaging, and Na+ current recordings [bio-protocol.org]

- 13. Benzamil inhibits neuronal and heterologously expressed small conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. The Effect of a Novel Highly Selective Inhibitor of the Sodium/Calcium Exchanger (NCX) on Cardiac Arrhythmias in In Vitro and In Vivo Experiments | PLOS One [journals.plos.org]

- 16. Adult ventricular cardiomyocytes: isolation and culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. ahajournals.org [ahajournals.org]

- 20. researchgate.net [researchgate.net]

- 21. Triggered Activity and Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Role of 2'-Methoxy-5'-nitrobenzamil in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) homeostasis is a cornerstone of neuronal function, governing processes from neurotransmitter release and synaptic plasticity to gene expression and cell survival. Dysregulation of intracellular Ca²⁺ is a hallmark of numerous neurological disorders, making the molecular machinery that controls Ca²⁺ flux a critical area of research for therapeutic development. Among the key regulators of neuronal Ca²⁺ are the Na⁺/Ca²⁺ exchanger (NCX) and various voltage-gated calcium channels, including T-type calcium channels.

2'-Methoxy-5'-nitrobenzamil, a derivative of the amiloride analog benzamil, is a compound of interest for its potential to modulate these critical pathways. While its specific pharmacological profile in neurons remains to be fully elucidated, the known actions of benzamil provide a framework for predicting its effects and designing future investigations. This technical guide summarizes the known properties of benzamil, offering a comprehensive overview of its potential mechanisms of action, experimental protocols for its study, and its prospective applications in neuroscience research.

Core Mechanisms of Action (Based on Benzamil)

Benzamil is recognized as a potent inhibitor of the Na⁺/Ca²⁺ exchanger (NCX).[1] However, its pharmacological profile is complex, with documented effects on several other ion channels, which is a critical consideration for interpreting experimental results.

Inhibition of the Na⁺/Ca²⁺ Exchanger (NCX)

The NCX is a bidirectional transporter that plays a crucial role in extruding Ca²⁺ from neurons, thereby maintaining low intracellular Ca²⁺ concentrations. Under conditions of high intracellular Na⁺ or significant membrane depolarization, the exchanger can reverse, leading to Ca²⁺ influx. Inhibition of the NCX by benzamil is expected to prolong the decay of Ca²⁺ transients and potentially elevate basal intracellular Ca²⁺ levels.

Off-Target Effects

It is imperative for researchers to be aware of the non-selective nature of benzamil. Studies have demonstrated that benzamil also inhibits:

-

Small Conductance Ca²⁺-activated K⁺ (SK) Channels: These channels are critical for regulating neuronal excitability and shaping the afterhyperpolarization following action potentials.[2][3][4]

-

Voltage-Gated Calcium Channels: Benzamil has been shown to inhibit neuronal voltage-gated calcium currents, which would directly reduce Ca²⁺ influx during depolarization.[2][3][4]

-

Epithelial Sodium Channels (ENaC): While more prominent in epithelial tissues, ENaC is also expressed in the brain and its blockade could have neuronal consequences.[5]

-

TRPP3 Channels: A member of the transient receptor potential channel family.

These off-target effects complicate the interpretation of data when using benzamil to specifically probe the function of NCX.

Quantitative Data Presentation (Benzamil)

The following tables summarize the known inhibitory concentrations (IC₅₀) of benzamil for its primary and secondary targets.

| Target | IC₅₀ | Cell Type/Preparation | Reference |

| Na⁺/Ca²⁺ Exchanger (NCX) | ~100 nM | Not specified | [1] |

| Epithelial Sodium Channel (ENaC) | 4 nM | Bovine kidney cortex membrane vesicles | [5] |

| TRPP3 Channel | 1.1 µM | Not specified | [1] |

| SK Channels (recombinant) | 35-67 µM | Human embryonic kidney (HEK) cells | [6] |

| Neuronal SK-mediated Iₐₕₚ | Fully suppressed at 30 µM | Hippocampal neurons | [6] |

| Voltage-gated Ca²⁺ currents | 27.9 ± 3.5% inhibition at 30 µM | Hippocampal neurons | [4] |

Note: The IC₅₀ for T-type calcium channels is not specifically reported for benzamil, though it is known to inhibit voltage-gated calcium channels generally.[2][3][4]

Signaling Pathways and Logical Relationships

The multifaceted interactions of benzamil with various ion channels can lead to complex downstream effects on neuronal signaling. The following diagrams illustrate these potential interactions.

Caption: Interaction of Benzamil with multiple ion channels and their downstream cellular effects.

Experimental Protocols

Investigating the role of this compound in neuroscience would necessitate a multi-faceted approach, leveraging techniques that can parse its effects on individual channels and overall neuronal function. The following are generalized protocols based on the study of benzamil and other ion channel modulators.

Electrophysiology

Objective: To determine the effects of this compound on specific ion channel currents (e.g., NCX, SK, T-type Ca²⁺ channels) and overall neuronal excitability.

Methodology:

-

Preparation: Prepare acute brain slices or primary neuronal cultures from the brain region of interest (e.g., hippocampus, cortex).

-

Recording Configuration: Use whole-cell patch-clamp electrophysiology to record ionic currents and membrane potential.

-

Solution Exchange: Utilize a perfusion system to rapidly apply and wash out this compound at various concentrations.

-

Voltage Protocols:

-

To isolate NCX currents: Use specific voltage ramps and ion substitution protocols (e.g., replacing extracellular Na⁺ with Li⁺) to measure NCX-mediated currents in both forward and reverse modes.

-

To isolate SK currents: Use voltage steps to elicit a Ca²⁺ influx and record the subsequent apamin-sensitive outward current (Iₐₕₚ).

-

To isolate T-type Ca²⁺ currents: Hold the neuron at a hyperpolarized potential (e.g., -90 mV) to remove inactivation of T-type channels and then apply depolarizing voltage steps to elicit a transient inward current.

-

To assess neuronal excitability: In current-clamp mode, inject current steps to elicit action potentials and measure changes in firing frequency, action potential threshold, and afterhyperpolarization.

-

-

Data Analysis: Construct dose-response curves to determine the IC₅₀ of this compound for each current. Analyze changes in action potential parameters.

Caption: A generalized workflow for electrophysiological experiments.

Calcium Imaging

Objective: To visualize the effect of this compound on intracellular Ca²⁺ dynamics in response to neuronal activity.